Teclothiazide

Description

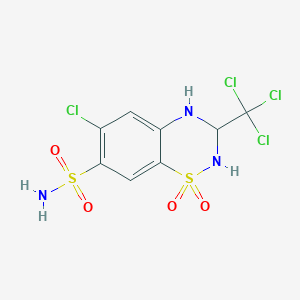

This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Structure

3D Structure

Properties

CAS No. |

4267-05-4 |

|---|---|

Molecular Formula |

C8H7Cl4N3O4S2 |

Molecular Weight |

415.1 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17) |

InChI Key |

GUTZRTRUIMWMJZ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |

Other CAS No. |

4267-05-4 |

Pictograms |

Irritant |

Synonyms |

teclothiazide tetrachlormethiazide tetrachloromethiazide |

Origin of Product |

United States |

Foundational & Exploratory

Teclothiazide: A Technical Guide to its Core Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Teclothiazide (6-chloro-3,4-dihydro-3-trichloromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide), a potent thiazide diuretic. The document delves into the historical context of its discovery, presents a detailed, plausible synthesis protocol, and elucidates its mechanism of action at the molecular level. Quantitative data for related thiazide diuretics are presented to offer a comparative perspective on its potential efficacy. Furthermore, this guide includes detailed diagrams of the synthetic pathway and its pharmacological signaling cascade, adhering to the specified visualization requirements.

Discovery and Historical Context

The development of this compound is rooted in the broader exploration of benzothiadiazine derivatives as diuretic agents. Following the discovery of chlorothiazide, the first orally effective and potent diuretic, researchers sought to modify its structure to enhance its activity and duration of action. The core structure-activity relationship (SAR) studies in this class of compounds indicated that substitutions at the 3-position of the dihydrobenzothiadiazine ring could significantly influence diuretic potency. While specific details on the initial discovery of this compound are not extensively documented in readily available literature, its synthesis is a logical extension of the chemical explorations of the time, focusing on the introduction of lipophilic and electron-withdrawing groups to modulate the pharmacological profile. The presence of the trichloromethyl group at the C3 position is a key structural feature of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 5-chloro-2,4-disulfamylaniline. The following is a detailed experimental protocol based on established synthetic routes for related thiazide diuretics.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

This starting material is synthesized from 3-chloroaniline through chlorosulfonylation followed by amination, a common route in the synthesis of thiazide diuretics.

Step 2: Cyclization to form 6-chloro-3,4-dihydro-3-trichloromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (this compound)

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, suspend 1 mole of 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Aldehyde: While stirring, add 1.1 moles of chloral hydrate (trichloroacetaldehyde monohydrate) to the suspension.

-

Condensation: Heat the mixture to a temperature of 80-100°C. The condensation reaction between the amino group and the aldehyde, followed by cyclization, will occur. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product is precipitated by pouring the reaction mixture into a large volume of ice-cold water.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining DMF and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

This compound, like other thiazide diuretics, exerts its primary pharmacological effect on the kidneys, specifically in the distal convoluted tubule (DCT).

The principal mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located on the apical membrane of the DCT epithelial cells. By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis). The increased excretion of sodium also contributes to the antihypertensive effect of the drug.

Signaling Pathway of Diuretic Action

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Quantitative Data

| Thiazide Diuretic | Typical Oral Dose (mg/day) | Relative Potency | Duration of Action (hours) |

| Chlorothiazide | 250-1000 | 1 | 6-12 |

| Hydrochlorothiazide | 12.5-50 | 10 | 12-18 |

| Chlorthalidone | 12.5-50 | 15-20 | 24-72 |

| This compound | Data not available | Expected to be high | Data not available |

Note: The relative potency is compared to Chlorothiazide. The expected high potency of this compound is based on the presence of the lipophilic trichloromethyl group at the 3-position, a substitution known to increase diuretic activity in this class of compounds.

Structure-Activity Relationship (SAR)

The diuretic activity of benzothiadiazine derivatives is highly dependent on their chemical structure. Key SAR points for this class of compounds include:

-

Position 2: The nitrogen at position 2 should be unsubstituted for optimal activity.

-

Position 3: Substitution at this position with a lipophilic group, such as the trichloromethyl group in this compound, generally increases diuretic potency. Saturation of the 3-4 double bond to form a dihydrobenzothiadiazine also enhances activity.

-

Position 6: An electron-withdrawing group, typically a chloro or trifluoromethyl group, is essential for diuretic activity.

-

Position 7: The sulfonamide group at this position is critical for the diuretic effect.

Conclusion

This compound is a potent thiazide diuretic, the discovery of which is a part of the broader effort to optimize the pharmacological properties of this important class of drugs. Its synthesis follows established chemical pathways for benzothiadiazine derivatives. The mechanism of action is well-understood and involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. While specific quantitative data for this compound are limited, its structural features suggest high potency. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiazide Diuretics

A Note on Terminology: The initial query for "Teclothiazide" did not yield specific results for a compound of that name. It is presumed that this may be a typographical error and the intended subject was "thiazide diuretics." This guide therefore provides a comprehensive overview of the mechanism of action for the broader class of thiazide and thiazide-like diuretics, a cornerstone in the management of hypertension and edema.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular and physiological mechanisms of thiazide diuretics. The content delves into their primary mode of action, secondary vascular effects, quantitative pharmacological data, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal mechanism of action of thiazide and thiazide-like diuretics is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] The NCC is responsible for reabsorbing approximately 5-7% of filtered sodium from the tubular fluid back into the bloodstream.[1] By blocking this transporter, thiazides increase the excretion of sodium and chloride, leading to a mild to moderate diuretic effect, known as natriuresis.[3][4] This initial reduction in extracellular fluid and plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[1]

Structural studies using cryo-electron microscopy have revealed that thiazide diuretics bind to a site on the NCC that overlaps with the chloride-binding site.[5] This binding locks the transporter in an outward-facing conformation, preventing its normal transport cycle and thereby inhibiting ion translocation.[5] The interaction involves specific amino acid residues within the transmembrane domain of the NCC, providing a structural basis for the inhibitory action of these drugs.[6]

The following diagram illustrates the mechanism of thiazide diuretics at the distal convoluted tubule.

Figure 1: Thiazide diuretics block the NCC on the apical membrane of distal convoluted tubule cells, preventing Na+ and Cl- reabsorption.

Secondary Mechanism: Vasodilation

While the diuretic effect of thiazides contributes to their initial blood pressure-lowering action, their long-term antihypertensive effect is primarily attributed to a reduction in peripheral vascular resistance through vasodilation. The precise mechanisms underlying this vasodilation are still under investigation, but several theories have been proposed.

One prominent hypothesis involves the inhibition of carbonic anhydrase in vascular smooth muscle cells.[7] Thiazide diuretics are structurally related to carbonic anhydrase inhibitors.[7] Inhibition of this enzyme leads to intracellular alkalinization, which in turn activates large-conductance calcium-activated potassium channels (BKCa).[7] The opening of these channels causes hyperpolarization of the vascular smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation.[8]

The following diagram outlines the proposed signaling cascade for the vasodilatory effect of thiazide diuretics.

References

- 1. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. New insights into carbonic anhydrase inhibition, vasodilation, and treatment of hypertensive-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Teclothiazide Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclothiazide is a thiazide diuretic that has been utilized in the management of hypertension and edema. Like other members of the thiazide class, its therapeutic effects are primarily mediated by its action on the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of thiazide diuretics, with a specific focus on the structural features analogous to this compound, to inform future drug discovery and development efforts. While specific quantitative SAR data for this compound is limited in the public domain, the well-established principles governing the thiazide class provide a robust framework for predicting the impact of structural modifications.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics, including this compound, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, these drugs increase the osmolarity of the tubular fluid, leading to enhanced water retention within the tubule and subsequent diuresis. The increased excretion of sodium also contributes to their antihypertensive effect through a reduction in blood volume and potentially through direct effects on vascular smooth muscle.

Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the distal convoluted tubule.

Core Structure-Activity Relationships of Thiazide Diuretics

The foundational structure of thiazide diuretics is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. SAR studies on a wide range of analogs have established several key principles that govern their diuretic activity. These principles are directly applicable to understanding the SAR of this compound.

General Structure of Thiazide Diuretics:

Caption: General chemical structure of thiazide diuretics highlighting key positions for SAR. (Note: A placeholder for an actual chemical structure image is used here).

| Position | Structural Modification | Impact on Diuretic Activity |

| 2 (N) | Small alkyl substitution (e.g., -CH3) | Can increase the duration of action by increasing lipophilicity. |

| 3 | Substitution with a lipophilic group | Potency is significantly increased. Saturation of the double bond between positions 3 and 4 (to form a hydrothiazide) generally increases diuretic potency by 3 to 10-fold. |

| 6 | Substitution with an electron-withdrawing group (e.g., -Cl, -CF3) | Essential for diuretic activity. The stronger the electron-withdrawing nature, the higher the potency. |

| 7 | A free sulfonamide (-SO2NH2) group | Absolutely essential for diuretic activity. Masking or replacing this group abolishes the diuretic effect. |

Inferred Structure-Activity Relationship of this compound

Based on the general SAR of thiazides, we can infer the following for this compound, which is a hydrothiazide derivative:

-

6-Chloro Group: The chlorine atom at position 6 is a crucial electron-withdrawing group that is essential for its diuretic activity.

-

7-Sulfonamide Group: The unsubstituted sulfonamide group at position 7 is indispensable for its interaction with the NCC transporter.

-

3,4-Dihydrobenzothiadiazine Core: The saturation of the bond between positions 3 and 4 classifies this compound as a hydrothiazide, which generally leads to higher diuretic potency compared to its unsaturated counterpart.

-

Substituent at Position 3: The nature of the substituent at position 3 is a key determinant of potency and duration of action. In this compound, this substituent contributes to its specific pharmacological profile.

Experimental Protocols for Evaluating Diuretic Activity

The evaluation of the diuretic potential of this compound and its analogs involves both in vivo and in vitro assays.

In Vivo Diuretic Activity: The Lipschitz Test in Rats

This is a standard method for screening diuretic agents.

Principle: The diuretic activity of a test compound is assessed by measuring the volume of urine and the excretion of electrolytes (Na+, K+, Cl-) in rats and comparing the results to a control group and a standard diuretic.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

Grouping: Animals are divided into control, standard (e.g., hydrochlorothiazide), and test groups.

-

Dosing: The test compound, standard, or vehicle (control) is administered orally or intraperitoneally.

-

Hydration: Immediately after dosing, all animals receive a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure a good urine flow.

-

Urine Collection: Rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

-

Analysis:

-

Urine volume is measured.

-

Urinary concentrations of Na+ and K+ are determined by flame photometry.

-

Urinary Cl- concentration is measured by titration.

-

-

Data Evaluation: Diuretic activity is expressed as the ratio of the mean urine volume of the test group to that of the control group. Saluretic and natriuretic activities are assessed by comparing electrolyte excretion.

Caption: Experimental workflow for the in vivo evaluation of diuretic activity using the Lipschitz test.

In Vitro Assay: Inhibition of Na+-Cl- Cotransporter Activity

In vitro assays provide a more direct measure of a compound's ability to inhibit the NCC transporter.

Principle: The inhibitory activity of a test compound on the NCC transporter is determined by measuring the uptake of radioactive ions (e.g., 22Na+ or 36Cl-) in cells expressing the transporter.

Protocol:

-

Cell Culture: A stable cell line expressing the human NCC transporter (e.g., HEK293 or Xenopus laevis oocytes) is cultured.

-

Assay Preparation: Cells are washed and pre-incubated in a buffer.

-

Incubation: Cells are incubated with the test compound at various concentrations.

-

Ion Uptake: A solution containing a radioactive ion (e.g., 22Na+) and a non-radioactive co-ion (Cl-) is added to initiate uptake.

-

Termination: The uptake is stopped after a specific time by washing the cells with an ice-cold buffer.

-

Measurement: The amount of radioactivity inside the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the ion uptake (IC50) is calculated.

Caption: Workflow for the in vitro assessment of NCC inhibition by this compound analogs.

Conclusion

The structure-activity relationship of this compound is firmly rooted in the well-established principles governing the diuretic activity of the thiazide class of compounds. The presence of an electron-withdrawing group at position 6 and an unsubstituted sulfonamide at position 7 of the benzothiadiazine-1,1-dioxide core are paramount for its inhibitory effect on the Na+/Cl- cotransporter. As a hydrothiazide, this compound benefits from the increased potency associated with the saturation of the C3-C4 double bond. Future research aimed at developing novel this compound analogs should focus on modifications at positions 2 and 3 to optimize potency, duration of action, and selectivity, while adhering to the critical structural requirements at positions 6 and 7. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of such novel diuretic agents.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Teclothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the laboratory-scale synthesis of Teclothiazide (6-chloro-3,4-dihydro-3-(1H-tetrazol-5-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide). As a complex heterocyclic compound, the synthesis of this compound is a multi-step process. This protocol is based on established synthetic methodologies for related thiazide diuretics and tetrazole formations. The proposed pathway involves the initial synthesis of the key intermediate, 4-amino-6-chlorobenzene-1,3-disulfonamide, followed by the preparation of tetrazole-5-carboxaldehyde, and culminating in a cyclization reaction to yield the final product. This document outlines the required reagents, detailed procedural steps, and expected outcomes, providing a comprehensive guide for chemists in a research and development setting.

Introduction

This compound is a thiazide diuretic characterized by a 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide core with a tetrazol-5-yl substituent at the 3-position. This structural feature distinguishes it from more common thiazides like hydrochlorothiazide and is crucial for its pharmacological activity. The synthesis of such a molecule requires a strategic approach, combining the formation of the benzothiadiazine ring with the introduction of the tetrazole moiety. The following protocol details a plausible and robust synthetic route for the preparation of this compound for research purposes.

Overall Synthetic Workflow

The proposed synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below. It begins with the preparation of a key sulfonamide intermediate, followed by the synthesis of a specialized aldehyde, and concludes with the condensation and cyclization to form the final product.

Caption: Overall workflow for the proposed synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide

This stage focuses on the preparation of the core aniline sulfonamide intermediate.

Step 1.1: Chlorosulfonation of 3-Chloroaniline

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber.

-

Add chlorosulfonic acid (4.0 eq) to the flask and cool to 0-5 °C in an ice bath.

-

Slowly add 3-chloroaniline (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-80 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated product, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration and washed with cold water.

-

Dry the product under vacuum.

Step 1.2: Ammonolysis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

-

Suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride (1.0 eq) in a suitable solvent such as tert-butanol.[1]

-

Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add aqueous ammonia (excess) while maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Concentrate the reaction mixture by evaporation under reduced pressure.[1]

-

The resulting solid is suspended in water, filtered, washed with water, and dried to yield 4-amino-6-chlorobenzene-1,3-disulfonamide.

Stage 2: Synthesis of Tetrazole-5-carboxaldehyde

This stage involves the preparation of the key aldehyde required for the final cyclization.

Step 2.1: Synthesis of 5-Substituted Tetrazole Precursor

This step is highly dependent on the chosen starting material. A common method involves the [3+2] cycloaddition of a nitrile with an azide. For example, synthesis from glycolonitrile and sodium azide.

-

Dissolve glycolonitrile (1.0 eq), sodium azide (1.1 eq), and a Lewis acid catalyst such as zinc chloride (0.5 eq) in a suitable solvent like DMF.

-

Heat the mixture under reflux for 12-24 hours.

-

Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize to obtain 5-(hydroxymethyl)-1H-tetrazole.

Step 2.2: Oxidation to Tetrazole-5-carboxaldehyde

-

Dissolve the 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) in portions.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent to yield tetrazole-5-carboxaldehyde.

Stage 3: Synthesis of this compound

This final stage involves the condensation of the two key intermediates to form the this compound product.

Step 3.1: Condensation and Cyclization

-

Suspend 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add tetrazole-5-carboxaldehyde (1.1 eq) to the suspension.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then water.

-

Dry the final product, this compound, under vacuum.

Data Presentation

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1.1 | 3-Chloroaniline | Chlorosulfonic acid | 0-80 | 2-3 | 75-85 |

| 1.2 | 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride | Aqueous Ammonia | 0-25 | 4-6 | 80-90 |

| 2.1 | Glycolonitrile | Sodium azide, ZnCl2 | Reflux | 12-24 | 60-70 |

| 2.2 | 5-(hydroxymethyl)-1H-tetrazole | PCC, Dichloromethane | 25 | 2-4 | 70-80 |

| 3.1 | 4-Amino-6-chlorobenzene-1,3-disulfonamide, Tetrazole-5-carboxaldehyde | Ethanol, Acetic acid | Reflux | 6-8 | 50-65 |

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Signaling Pathways and Logical Relationships

The core of the this compound synthesis is the acid-catalyzed condensation and intramolecular cyclization of an aminosulfonamide with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the dihydro-benzothiadiazine ring.

Caption: Key reaction pathway for the formation of this compound.

Conclusion

The provided protocol offers a comprehensive and plausible route for the synthesis of this compound in a laboratory setting. By following these detailed steps, researchers can produce this complex diuretic for further study and development. Careful handling of reagents and adherence to standard laboratory safety procedures are paramount throughout the synthesis. The modular nature of this synthesis may also allow for the preparation of related analogues for structure-activity relationship studies.

References

Application Note: Characterization of Teclothiazide using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive approach for the characterization of Teclothiazide, a thiazide diuretic, using liquid chromatography-mass spectrometry (LC-MS). While specific literature on the mass spectrometric analysis of this compound is limited, this document provides robust protocols and methodologies extrapolated from well-established analyses of structurally similar thiazide diuretics, such as hydrochlorothiazide (HCTZ). The provided experimental workflows, data presentation, and interpretation guidelines will enable researchers to develop and validate methods for the quantification and characterization of this compound in various matrices.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, it acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of pharmaceuticals in complex biological matrices.[3][4][5] This application note provides a generalized framework for the characterization of this compound by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

The following protocols are based on established methods for the analysis of hydrochlorothiazide and other thiazide diuretics and may require optimization for this compound.[3][4][6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from biological fluids.

Materials:

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: To 100 µL of plasma sample, add an appropriate internal standard (e.g., a deuterated analog of this compound or another thiazide diuretic). Acidify the sample with 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[3] Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.

-

Elution: Elute the analyte with 1 mL of methanol or an appropriate mixture of organic solvent and water.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters (starting conditions):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS)

Instrumentation:

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

MS Parameters (starting conditions):

| Parameter | Recommended Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) is often preferred for thiazide diuretics.[5][7] |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. Full scan and product ion scan for qualitative analysis. |

Data Presentation and Analysis

Quantitative Data Summary

For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of this compound. The data can be summarized in the following table.

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |

| This compound | e.g., 1 - 500 | >0.99 | e.g., 1 | <15% | 85-115% |

Note: The values in the table are examples and should be determined experimentally.

Fragmentation Pattern

Hypothetical MRM Transitions for this compound (to be determined experimentally):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [M-H]⁻ | Fragment 1 | Optimize |

| [M-H]⁻ | Fragment 2 | Optimize |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway of Thiazide Diuretics

Caption: Mechanism of action of this compound.

Conclusion

This application note provides a detailed framework for the characterization of this compound using LC-MS/MS. By adapting established methods for similar thiazide diuretics, researchers can develop and validate sensitive and specific assays for various applications. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development. The successful implementation of these methods will facilitate a deeper understanding of the pharmacology and disposition of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive and selective liquid chromatography-electrospray ionization tandem mass spectrometry analysis of hydrochlorothiazide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for NMR Spectroscopic Analysis of Teclothiazide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation, characterization, and quantitative analysis of small molecules in drug discovery and development. For thiazide diuretics like Teclothiazide and its analogs, NMR provides invaluable information regarding their chemical structure, purity, and conformational dynamics. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of this class of compounds. Due to the limited availability of specific public domain NMR data for this compound, this guide will utilize data from its close structural analogs, Hydrochlorothiazide and Chlorothiazide, to illustrate the application of these methods.

Key Applications of NMR in the Analysis of this compound and Analogs

-

Structural Verification: Confirmation of the synthesized chemical structure by analyzing chemical shifts, coupling constants, and through-bond correlations in 1D and 2D NMR spectra.

-

Purity Assessment: Identification and quantification of impurities, residual solvents, and degradation products.

-

Quantitative Analysis (qNMR): Determination of the absolute concentration of the active pharmaceutical ingredient (API) in a sample using an internal standard.

-

Conformational Analysis: Investigation of the three-dimensional structure and dynamic processes of the molecule in solution using advanced NMR techniques like NOESY and ROESY.

-

Drug-Excipient Interaction Studies: Elucidating potential interactions between the drug substance and formulation excipients.

Experimental Protocols

A generalized workflow for the NMR analysis of this compound and its analogs is presented below.

Protocol 1: Sample Preparation for 1D and 2D NMR

-

Sample Weighing: Accurately weigh 10-20 mg of the this compound analog into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for thiazide diuretics due to their good solubility in this solvent.

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (for qNMR): For quantitative analysis, a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) should be added to the sample.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, or more, depending on concentration and experiment time.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-250 ppm.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Standard pulse programs available in the spectrometer software should be used.

-

The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time. For instance, in a study involving Hydrochlorothiazide and Chlorothiazide, HMBC and HSQC experiments were utilized for structural characterization.[1]

-

Protocol 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Perform baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm) can be used. For ¹³C NMR, the solvent peak (e.g., DMSO-d6 at 39.52 ppm) is used for referencing.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Perform peak picking for all spectra to identify the exact chemical shifts.

Data Presentation

The following tables present representative, though not exhaustive, NMR data for analogs of this compound. It is important to note that specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for Hydrochlorothiazide in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (sulfonamide) | 7.25 | s | - |

| NH (sulfonamide) | 7.60 | s | - |

| Aromatic CH | 7.85 | s | - |

| Aromatic CH | 6.95 | s | - |

| CH | 5.15 | s | - |

| NH (ring) | 8.20 | s | - |

Note: This is generalized data; actual spectra may show more complex splitting patterns.

Table 2: Representative ¹³C NMR Data for Thiazide Analogs

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~135 |

| Aromatic C-S | ~140 |

| Aromatic C-H | ~125, ~128 |

| Aromatic C-SO₂ | ~145 |

| Aromatic C-N | ~150 |

| Aliphatic CH | ~65 |

Note: These are approximate chemical shift ranges for the core benzothiadiazine structure.

Visualization of NMR Data Analysis Workflow

The logical flow of analyzing NMR data for structural elucidation can be visualized as follows:

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound and its analogs. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify chemical structures, assess purity, and perform quantitative analysis. The protocols and guidelines presented here provide a solid foundation for developing robust analytical methods for this important class of diuretic compounds. While specific data for this compound remains proprietary or less accessible, the principles and methodologies demonstrated through its close analogs are directly applicable and serve as a valuable reference for scientists in the pharmaceutical field.

References

Application Notes and Protocols for In Vitro Evaluation of Teclothiazide's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclothiazide is a thiazide diuretic, a class of drugs that primarily acts on the kidneys to promote the excretion of salt and water, thereby reducing blood pressure.[1][2] The principal molecular target for thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as SLC12A3, which is located in the apical membrane of the distal convoluted tubule in the kidney.[1][3][4] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1][2][5] This leads to an increase in the excretion of these ions, and consequently water, resulting in a diuretic effect.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its interaction with the NCC. The described assays are fundamental for determining the potency and mechanism of action of this compound and similar compounds in a controlled laboratory setting.

Key Biological Target: Sodium-Chloride Cotransporter (NCC)

The NCC is a crucial protein for renal salt reabsorption, handling approximately 5-10% of the filtered sodium load.[4][6] Its activity is tightly regulated by a complex signaling network involving kinases such as With-No-Lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[6] This pathway ultimately leads to the phosphorylation and activation of NCC. Assays targeting NCC inhibition are therefore the gold standard for assessing the primary biological activity of thiazide diuretics like this compound.

In Vitro Assays for NCC Inhibition

The most common in vitro systems for studying NCC function involve heterologous expression of the transporter in cell lines that do not endogenously express it, such as Human Embryonic Kidney 293 (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells.[7][8] These cellular models allow for the specific assessment of NCC activity and its modulation by test compounds.

Ion Influx Assay using Radioisotopes

This classic functional assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium (²²Na⁺).

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transiently or stably transfect the cells with a plasmid encoding human NCC. For stable cell lines, NCC expression can be induced, for example, by tetracycline.[8]

-

Seed the cells in 24-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 10-15 minutes in the same buffer containing varying concentrations of this compound or a vehicle control.

-

Initiate the ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺) and the corresponding concentration of this compound.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of ion uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration in each well to normalize the radioactive counts.

-

-

Data Analysis:

-

Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).

-

Plot the uptake rate against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.

-

Fluorescence-Based Chloride Influx Assay

This is a higher-throughput method that utilizes a chloride-sensitive fluorescent protein, such as a membrane-anchored Yellow Fluorescent Protein (YFP), co-expressed with NCC in HEK293 cells.[7][9] The influx of chloride ions quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity.[7][9]

Experimental Protocol:

-

Cell Line Generation:

-

Generate a stable HEK293 cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.[7]

-

Culture the cells as described in the radioisotope assay protocol.

-

-

Assay Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Replace the culture medium with a low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4) and incubate for 10-15 minutes.

-

Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).

-

Add a high-chloride buffer containing this compound at various concentrations or a vehicle control.

-

Immediately start kinetic fluorescence measurements, recording the fluorescence intensity every few seconds for several minutes.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each well.

-

Plot the quenching rate against the concentration of this compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Potency of this compound on NCC Activity

| Assay Type | Cell Line | Measured Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., HCTZ) IC₅₀ (µM) |

| Radioisotope Influx | HEK293-NCC | ²²Na⁺ Uptake | [Insert experimental value] | [Insert experimental value] |

| Fluorescence Influx | HEK293-NCC-YFP | Cl⁻-induced YFP Quenching | [Insert experimental value] | [Insert experimental value] |

HCTZ: Hydrochlorothiazide

Visualizations

Signaling Pathway of NCC Regulation

Caption: Regulatory pathway of the Na-Cl cotransporter (NCC) and the inhibitory action of this compound.

Experimental Workflow for Fluorescence-Based Assay

Caption: Workflow for the fluorescence-based chloride influx assay to determine this compound potency.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Thiazide Diuretics in Animal Models

Disclaimer: The term "Teclothiazide" did not yield specific results in the scientific literature. This document provides a comprehensive overview of the animal models and protocols used to study the effects of thiazide diuretics, a class of drugs to which "this compound" may belong. The information presented here is based on commonly studied thiazide diuretics such as Hydrochlorothiazide and Cyclothiazide, and can be adapted for the study of novel compounds within this class.

Introduction

Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1] These drugs primarily act on the kidneys to increase urine output, thereby reducing blood volume and blood pressure.[1][2] Understanding their pharmacological effects, including efficacy and potential side effects, is crucial for drug development and clinical application. Animal models provide an indispensable tool for preclinical evaluation of thiazide diuretics, allowing researchers to investigate their mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects in a controlled setting.

Commonly Used Animal Models

The most widely used animal models for studying the antihypertensive effects of thiazide diuretics are rodents , particularly rats and mice. Their small size, relatively low cost, and ease of handling make them suitable for a variety of experimental procedures.[3]

-

Spontaneously Hypertensive Rats (SHR): This is the most common and well-validated animal model for studying hypertension. SHRs genetically develop hypertension that closely mimics essential hypertension in humans, making them an ideal model to assess the efficacy of antihypertensive drugs like thiazide diuretics.[4]

-

Normotensive Rodents (e.g., Wistar-Kyoto rats, Sprague-Dawley rats): These are used as control models and for studying the diuretic effects of thiazides in a non-hypertensive state. They are also valuable for toxicological and pharmacokinetic studies.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics exert their primary effect on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][2] They competitively inhibit the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine production).

The antihypertensive effect of thiazides is initially due to this diuretic action, which reduces plasma volume and cardiac output. However, for long-term blood pressure control, a secondary mechanism involving vasodilation (relaxation of blood vessels) is thought to play a significant role.[1] This may be mediated through the opening of calcium-activated potassium channels in vascular smooth muscle cells.[1]

It is important to note that some thiazides, like Cyclothiazide , also exhibit off-target effects. Cyclothiazide is a positive allosteric modulator of AMPA receptors and an inhibitor of GABAA receptors in the central nervous system, which can lead to neuronal excitation.[5][6][7] These effects are typically observed at higher concentrations than those required for diuresis.

Signaling Pathway of Thiazide Diuretics in the Kidney

Caption: Mechanism of action of thiazide diuretics on the distal convoluted tubule.

Experimental Protocols

Protocol 1: Evaluation of Diuretic Effect in Normotensive Rats

Objective: To assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test thiazide diuretic.

Animals: Male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old, weighing 200-250g.

Materials:

-

Test thiazide diuretic

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Metabolic cages for urine collection

-

Saline solution (0.9% NaCl)

-

Flame photometer or ion-selective electrodes for electrolyte measurement

Procedure:

-

Acclimatization: House the rats in individual metabolic cages for at least 3 days before the experiment to allow for adaptation.

-

Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform gastric emptying.

-

Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a good baseline urine flow.

-

Drug Administration: Divide the animals into groups (n=6-8 per group):

-

Vehicle control group

-

Positive control group (e.g., Hydrochlorothiazide, 10 mg/kg)

-

Test thiazide diuretic groups (at least 3 graded doses) Administer the compounds orally or via intraperitoneal injection.

-

-

Urine Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.

-

Measurements:

-

Measure the total urine volume for each collection period.

-

Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

-

-

Data Analysis: Calculate the total urine output, and the total excretion of Na+, K+, and Cl- over the 24-hour period. Compare the results from the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the antihypertensive efficacy of a test thiazide diuretic.

Animals: Male spontaneously hypertensive rats (SHR), 12-16 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).

Materials:

-

Test thiazide diuretic

-

Vehicle

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)[4] or telemetry system for continuous monitoring.

Procedure:

-

Acclimatization and Baseline Measurement: Acclimatize the SHRs to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days before the start of the study.

-

Grouping: Randomly assign the animals to different treatment groups (n=6-8 per group) based on their baseline SBP:

-

Vehicle control group

-

Positive control group (e.g., Hydrochlorothiazide, 10 mg/kg/day)

-

Test thiazide diuretic groups (at least 2-3 doses)

-

-

Drug Administration: Administer the compounds daily (e.g., via oral gavage) for a specified period (e.g., 2-4 weeks).

-

Blood Pressure Measurement: Measure SBP, DBP, and HR at regular intervals during the treatment period (e.g., weekly) and at the end of the study. Measurements should be taken at the same time each day to minimize diurnal variations.

-

Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Compare the effects of the test compound with the vehicle control group using statistical analysis (e.g., repeated measures ANOVA).

Experimental Workflow

Caption: General experimental workflow for evaluating a thiazide diuretic.

Data Presentation

The quantitative data obtained from these studies should be summarized in a clear and concise manner. Tables are an effective way to present this information.

Table 1: Diuretic and Electrolyte Excretion Effects in Normotensive Rats (24h data)

| Treatment Group (Dose) | Urine Volume (mL/kg) | Na+ Excretion (mmol/kg) | K+ Excretion (mmol/kg) | Cl- Excretion (mmol/kg) |

| Vehicle Control | 15.2 ± 1.8 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.6 ± 0.3 |

| Positive Control (HCTZ 10 mg/kg) | 35.5 ± 3.1 | 4.2 ± 0.5 | 1.5 ± 0.2 | 4.5 ± 0.6 |

| Test Compound (Low Dose) | ||||

| Test Compound (Mid Dose) | ||||

| Test Compound (High Dose) | ||||

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (after 4 weeks of treatment)

| Treatment Group (Dose) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final HR (bpm) |

| Vehicle Control | 175 ± 5 | 178 ± 6 | +3 ± 2 | 350 ± 15 |

| Positive Control (HCTZ 10 mg/kg) | 176 ± 4 | 145 ± 5 | -31 ± 3 | 345 ± 12 |

| Test Compound (Low Dose) | ||||

| Test Compound (High Dose) | ||||

| Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; HR: Heart Rate. *p < 0.05 compared to Vehicle Control. |

Conclusion

The use of appropriate animal models and well-designed experimental protocols is essential for the preclinical evaluation of thiazide diuretics. The spontaneously hypertensive rat is the gold standard for assessing antihypertensive efficacy, while normotensive rats are suitable for studying diuretic and pharmacokinetic properties. The protocols and data presentation formats provided in these application notes offer a framework for researchers and drug development professionals to systematically study the effects of novel thiazide diuretics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacokinetic-pharmacodynamic model of the antihypertensive interaction between telmisartan and hydrochlorothiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pure.psu.edu [pure.psu.edu]

Application Notes and Protocols for Teclothiazide-Induced Diuresis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclothiazide is a thiazide diuretic, a class of drugs that promote diuresis by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidney.[1][2] This inhibition leads to increased excretion of sodium and water, making thiazides valuable tools in cardiovascular and renal research.[2] While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other well-studied thiazides, such as hydrochlorothiazide and cyclothiazide, allows for the adaptation of established protocols for inducing experimental models of diuresis.[1] At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic efficacy.[1][2] These models are crucial for studying hypertension, heart failure, and other conditions involving fluid and electrolyte imbalance.

Mechanism of Action

Thiazide diuretics, including presumably this compound, exert their primary effect on the distal convoluted tubule of the nephron. They block the Na+/Cl- cotransporter, leading to a cascade of effects that result in increased urine output.[1][2] This natriuresis is often accompanied by a loss of potassium and bicarbonate.[1] The antihypertensive effects of thiazides may not be solely due to their diuretic activity but are also thought to involve vasodilation.[2]

Signaling Pathway for Thiazide Diuretics

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Experimental Protocols

Protocol 1: Acute Diuresis Study in Rats

Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of a single dose of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose or a small percentage of DMSO in saline)

-

Normal saline (0.9% NaCl)

-

Metabolic cages

-

Gavage needles

-

Urine collection tubes

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis

Procedure:

-

Acclimatize rats to metabolic cages for at least 3 days prior to the experiment.

-

Fast the animals overnight (approximately 18 hours) with free access to water.

-

On the day of the experiment, administer 5 ml of normal saline orally to each rat to ensure a uniform state of hydration.

-

Divide the animals into groups (n=6-8 per group):

-

Control group: Vehicle only

-

Positive control group: A known diuretic like hydrochlorothiazide (e.g., 10 mg/kg, p.o.)

-

Test groups: this compound at various doses (e.g., 1, 5, 10, 25 mg/kg, p.o.). A dose-response study is recommended.

-

-

Administer the respective treatments orally by gavage.

-

Place the rats back into the metabolic cages immediately after dosing, without access to food or water.

-

Collect urine at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).

-

Measure the total volume of urine for each collection period.

-

Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.

-

Calculate the total urine output, Na+ excretion, and K+ excretion for each animal.

Experimental Workflow for Acute Diuresis Study

Caption: Workflow for an acute diuretic activity study in rats.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Urine Output in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Urine Output (ml/24h) |

| Vehicle Control | - | 4.5 ± 0.8 |

| Positive Control (HCTZ) | 10 | 12.2 ± 1.5 |

| This compound | 5 | 7.8 ± 1.1 |

| This compound | 10 | 11.5 ± 1.3 |

| This compound | 25 | 13.1 ± 1.6 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |

| Vehicle Control | - | 0.6 ± 0.1 | 0.4 ± 0.05 |

| Positive Control (HCTZ) | 10 | 1.8 ± 0.2 | 0.9 ± 0.1 |

| This compound | 5 | 1.1 ± 0.15 | 0.6 ± 0.08 |

| This compound | 10 | 1.7 ± 0.2 | 0.8 ± 0.1 |

| This compound | 25 | 2.0 ± 0.25 | 1.0 ± 0.12 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Conclusion

While direct experimental data on this compound is scarce, the established knowledge of the thiazide diuretic class provides a strong foundation for designing and conducting studies to evaluate its diuretic properties. The protocols and information provided herein serve as a guide for researchers to establish experimental models of diuresis using this compound. It is imperative to conduct preliminary dose-finding studies to ascertain the optimal experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Teclothiazide Synthesis

Disclaimer: The following information is provided for research and development purposes only. Teclothiazide is a potent diuretic, and its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting. This guide uses Trichlormethiazide as a close structural analog for this compound, as specific synthesis data for this compound is limited. The underlying chemical principles and potential challenges are highly comparable.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing yield and purity.

| Issue | Potential Causes | Recommended Solutions |

| Low Reaction Yield | Incomplete reaction: Insufficient reaction time or suboptimal temperature. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed. - Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation. |

| Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | Ensure precise measurement of starting materials. A slight excess of the aldehyde reactant may be beneficial, but large excesses can lead to increased impurity formation. | |

| Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | Experiment with different aprotic solvents of varying polarity, such as dimethylformamide (DMF), acetonitrile, or dioxane. | |

| Presence of Moisture: Water can react with the starting materials or intermediates, leading to side reactions and reduced yield. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Low Product Purity | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Optimize Reaction: As with low yield, ensure the reaction goes to completion. - Purification: Recrystallization is a common and effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation of the product from the starting materials. A mixture of a good solvent and a poor solvent (anti-solvent) often yields the best results. |

| Formation of Side Products: Undesirable reactions occurring alongside the main reaction. | - Temperature Control: Overheating can promote the formation of degradation products. Maintain a consistent and optimal reaction temperature. - pH Control: The pH of the reaction mixture can influence the formation of certain impurities. If applicable, consider buffering the reaction. | |

| Hydrolysis of the Dichloromethyl Group: The dichloromethyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding aldehyde or carboxylic acid impurity. | Maintain neutral or near-neutral reaction and workup conditions. Avoid prolonged exposure to strong acids or bases. | |

| Difficulty in Product Isolation | Product is an oil or does not crystallize: Impurities can inhibit crystallization. | - Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization. - Seeding: Introduce a small crystal of pure product to induce crystallization. - Solvent System: Experiment with a wider range of crystallization solvents. |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: Based on the synthesis of its close analog, Trichlormethiazide, this compound is synthesized via the condensation reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with a suitable aldehyde or its acetal equivalent. The reaction typically involves heating the reactants in a suitable solvent.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: The most critical parameters are:

-

Temperature: Directly influences the reaction rate and the formation of byproducts.

-

Reaction Time: Must be sufficient for the reaction to proceed to completion.

-

Solvent: Affects the solubility of reactants and can influence the reaction pathway.

-

Stoichiometry of Reactants: The molar ratio of the starting materials should be carefully controlled.

Q3: What is the most common impurity, and how can I minimize it?

A3: A common impurity is the unreacted starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide. To minimize its presence, ensure the reaction is driven to completion by optimizing the reaction time and temperature. Efficient purification, such as recrystallization, is also crucial for its removal.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification method is recrystallization from a suitable solvent or solvent mixture. If significant impurities are present, column chromatography may be necessary prior to recrystallization.

Experimental Protocols

General Synthesis of this compound (Analogous to Trichlormethiazide)

Materials:

-

4-amino-6-chloro-1,3-benzenedisulfonamide

-

Dichloroacetaldehyde diethyl acetal (or a similar aldehyde precursor for this compound)

-

Anhydrous dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-6-chloro-1,3-benzenedisulfonamide in anhydrous DMF.

-

Add dichloroacetaldehyde diethyl acetal to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used for thiazide diuretics.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 272 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Visualizations

Caption: General workflow for this compound synthesis and purification.

Caption: Troubleshooting guide for low reaction yield.

Caption: Troubleshooting guide for low product purity.

Technical Support Center: Troubleshooting Teclothiazide HPLC Analysis

Welcome to the technical support center for Teclothiazide HPLC analysis. This guide provides troubleshooting advice in a question-and-answer format to help you resolve common issues, with a focus on HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound is secondary interaction between the analyte and the stationary phase. This compound's chemical structure contains secondary amine groups within its dihydro-benzothiadiazine dioxide core. These groups can interact with acidic residual silanol groups on the surface of silica-based columns, such as C18, leading to peak tailing.[1][2]

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: The first and most critical parameter to check is the pH of your mobile phase. The pKa of this compound is approximately 9.1. To minimize unwanted ionic interactions with the silica backbone of the column, the mobile phase pH should be adjusted to a level where the secondary amine groups are consistently protonated. A lower pH, typically around 3.0 to 4.0, is often effective in preventing these secondary interactions and improving peak shape for thiazide diuretics.[3]

Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What are my next steps?

A3: If adjusting the pH is not sufficient, consider the following troubleshooting steps:

-

Use a Mobile Phase Additive: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase can help to mask the active silanol sites on the column, reducing their interaction with this compound.

-

Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase. These columns have a lower concentration of accessible silanol groups, which minimizes the potential for secondary interactions.

-

Reduce Analyte Concentration: High concentrations of this compound can lead to mass overload, which can manifest as peak tailing. Try diluting your sample to see if the peak shape improves.

-

Check for Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing. Ensure that all connections are secure and that the tubing is as short and narrow as is practical for your system.

Q4: Could my sample solvent be causing the peak tailing?

A4: Yes, if your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing. Ensure that your sample solvent is as close in composition to the initial mobile phase as possible.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.

Caption: A step-by-step guide to troubleshooting this compound HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

-

Objective: To mitigate peak tailing by protonating the secondary amine groups of this compound.

-

Materials:

-

HPLC grade water

-

HPLC grade acetonitrile or methanol

-

Phosphoric acid or other suitable buffer components

-

pH meter

-

-

Procedure:

-

Prepare the aqueous component of the mobile phase.

-

While stirring, slowly add phosphoric acid dropwise to adjust the pH to a target between 3.0 and 4.0.

-

Confirm the final pH using a calibrated pH meter.

-

Mix the pH-adjusted aqueous phase with the organic modifier at the desired ratio.

-

Degas the mobile phase before use.

-

Equilibrate the HPLC column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the this compound standard and evaluate the peak shape.

-

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Analysis

| Parameter | Recommended Value | Rationale |

| Column | C18, end-capped, 5 µm, 4.6 x 250 mm | Provides good retention and minimizes silanol interactions. |

| Mobile Phase | Acetonitrile/Methanol and Water with pH adjustment | Common reversed-phase solvents. |

| pH | 3.0 - 4.0 (adjusted with phosphoric acid) | Protonates this compound to reduce secondary interactions.[3] |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~272 nm | Approximate absorbance maximum for thiazide diuretics. |

| Injection Volume | 5 - 20 µL | Adjust based on sample concentration to avoid overload. |

| Column Temperature | Ambient or 30 °C | To ensure consistent retention times. |

Note: These parameters are a starting point and may require further optimization for your specific application and instrumentation.

References

Technical Support Center: Minimizing Off-Target Effects of Cyclothiazide in Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Cyclothiazide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Cyclothiazide and its main off-target effect?